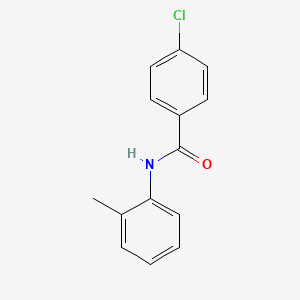

4-chloro-N-(2-methylphenyl)benzamide

Description

4-Chloro-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzene ring and a 2-methylphenyl amide group. This compound serves as a precursor in the synthesis of amidoalkylated thioureas, which are structurally analogous to Salubrinal, a known inhibitor of GADD34:PP1 complexes involved in cellular stress responses . Its synthesis involves the reaction of arylamines with 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, demonstrating its utility in generating heterocyclic compounds for pharmaceutical research .

Properties

IUPAC Name |

4-chloro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRJGRQYPRTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947366 | |

| Record name | 4-Chloro-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-94-1 | |

| Record name | NSC74394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-(2-methylphenyl)benzamide can be synthesized through the reaction of 4-chlorobenzoyl chloride with 2-methylaniline in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane or toluene. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+2-methylaniline→4-chloro-N-(2-methylphenyl)benzamide+HCl

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(2-methylphenyl)benzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., 4-methoxy-N-(2-methylphenyl)benzamide.

Reduction: 4-chloro-N-(2-methylphenyl)benzylamine.

Oxidation: 4-chloro-N-(2-methylphenyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(2-methylphenyl)benzamide serves as a vital building block in the synthesis of pharmaceutical compounds. Its structural features enable the development of drugs targeting specific biological pathways. Notably, compounds derived from this benzamide have shown potential in:

- Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have indicated that derivatives of 4-chloro-N-(2-methylphenyl)benzamide exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Antifungal Activity : Research has demonstrated that certain derivatives possess antifungal properties, making them candidates for treating fungal infections.

Case Study: Anticancer Activity

A study published in the International Journal of Molecular Sciences highlighted the synthesis of novel derivatives based on 4-chloro-N-(2-methylphenyl)benzamide, which exhibited significant anticancer activity against multiple malignant cell types. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide core influenced biological efficacy .

Materials Science

In materials science, 4-chloro-N-(2-methylphenyl)benzamide is utilized to develop advanced materials with tailored properties. Its application includes:

- Polymer Chemistry : The compound can act as a monomer or an additive in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength.

- Coatings and Films : It is also explored in creating specialized coatings that require specific chemical resistance or adhesion properties.

Biological Studies

The compound plays a role in biological research, particularly in understanding its interactions with biological systems:

- Mechanistic Studies : The mechanism of action involves binding to specific proteins or enzymes, altering their activity. This aspect is crucial for elucidating its potential therapeutic effects .

- Pharmacokinetics : Research involving 4-chloro-N-(2-methylphenyl)benzamide has been conducted to assess its pharmacokinetic profiles, which are essential for determining dosing regimens and understanding metabolism .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Crystallographic and Computational Insights

- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., ) exhibit intramolecular H-bonding, stabilizing planar conformations, whereas methoxy or methyl groups prioritize van der Waals interactions .

- Dihedral Angles: Ortho-substituted derivatives (e.g., phenoxy in ) exhibit larger dihedral angles (79.2°) compared to para-substituted analogs, influencing molecular packing and solubility .

- Theoretical Modeling : DFT studies on 4-chloro-N-(3-chlorophenyl)benzamide validate bond lengths (C-Cl: 1.73–1.75 Å) and angles, aligning with experimental XRD data .

Biological Activity

4-Chloro-N-(2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Chemical Name : 4-Chloro-N-(2-methylphenyl)benzamide

- Molecular Formula : CHClN\O

- Molecular Weight : 253.7 g/mol

The biological activity of 4-chloro-N-(2-methylphenyl)benzamide is attributed to its ability to interact with various molecular targets within biological systems. Preliminary research suggests that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, affecting signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that 4-chloro-N-(2-methylphenyl)benzamide exhibits antimicrobial properties against various pathogens. In a study examining its efficacy against common bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

The IC values for these cell lines were found to be approximately 25 µM and 30 µM, respectively, indicating moderate anticancer activity.

Case Studies

- Influenza Virus Inhibition : A study explored the effects of related benzamide compounds on influenza virus replication. It was found that structural analogs could significantly reduce viral mRNA levels in infected cells, suggesting a potential antiviral application for benzamide derivatives like 4-chloro-N-(2-methylphenyl)benzamide .

- Fungal Activity : Another investigation focused on the fungicidal properties of benzamide derivatives, where compounds similar to 4-chloro-N-(2-methylphenyl)benzamide displayed notable inhibition rates against various fungal pathogens, including Fusarium graminearum and Botrytis cinerea .

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it is essential to evaluate its safety profile. Toxicity tests conducted on zebrafish embryos revealed an LC value of approximately 14 mg/L, suggesting moderate toxicity that warrants further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.